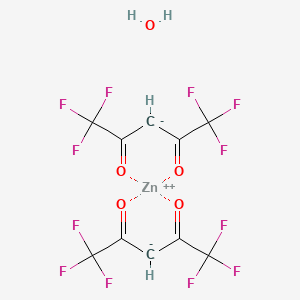
Zinchexafluoroacetylacetonatedihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc hexafluoroacetylacetonate dihydrate, with the chemical formula Zn(C5HF6O2)2·2H2O, is a metal-organic compound. It is a colorless crystalline solid that is relatively stable at room temperature but may decompose when exposed to moisture . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc hexafluoroacetylacetonate dihydrate can be synthesized through the reaction of zinc acetate with hexafluoroacetylacetone in the presence of water. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of zinc hexafluoroacetylacetonate dihydrate involves large-scale chemical reactors where zinc salts and hexafluoroacetylacetone are reacted under optimized conditions. The product is then purified through crystallization and drying processes to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Zinc hexafluoroacetylacetonate dihydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the hexafluoroacetylacetonate ligands are replaced by other ligands.
Coordination Reactions: It forms coordination complexes with other metal ions and organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with zinc hexafluoroacetylacetonate dihydrate include other metal salts, organic ligands, and solvents like ethanol and supercritical carbon dioxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from reactions involving zinc hexafluoroacetylacetonate dihydrate include various coordination polymers and metal-organic frameworks (MOFs) that have unique structural and functional properties .
Scientific Research Applications
Zinc hexafluoroacetylacetonate dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of coordination complexes and MOFs.
Biology: It is employed in studies involving metal ion interactions with biological molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Mechanism of Action
The mechanism by which zinc hexafluoroacetylacetonate dihydrate exerts its effects involves the coordination of the zinc ion with various ligands. This coordination can influence the electronic and structural properties of the compound, making it useful in various applications. The molecular targets and pathways involved include interactions with other metal ions, organic molecules, and biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- Nickel hexafluoroacetylacetonate hydrate
- Cobalt hexafluoroacetylacetonate hydrate
- Copper hexafluoroacetylacetonate hydrate
- Zinc acetylacetonate hydrate
Uniqueness
Zinc hexafluoroacetylacetonate dihydrate is unique due to its specific coordination chemistry and the stability provided by the hexafluoroacetylacetonate ligands. This makes it particularly useful in the synthesis of coordination polymers and MOFs with distinct properties compared to similar compounds .
Properties
Molecular Formula |
C10H4F12O5Zn |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
zinc;1,1,1,5,5,5-hexafluoropentane-2,4-dione;hydrate |
InChI |
InChI=1S/2C5HF6O2.H2O.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1H;1H2;/q2*-1;;+2 |
InChI Key |
IIJSMSIUDFBWTQ-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
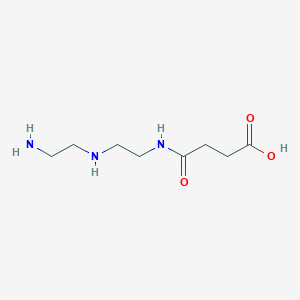
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
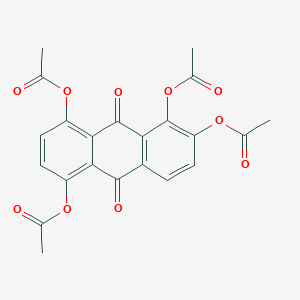


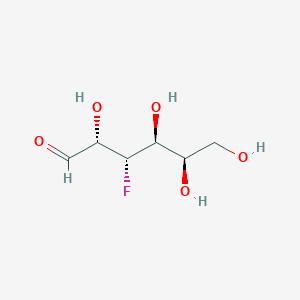
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
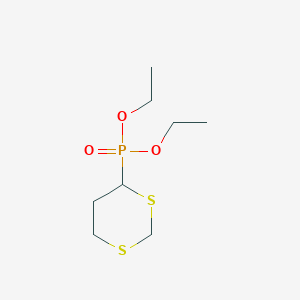
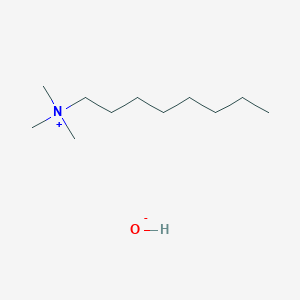
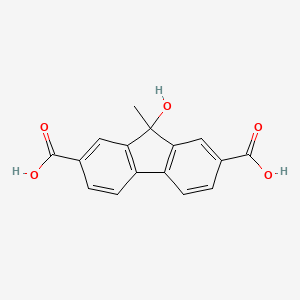
![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)


